

Application Notes: CRISPR-Cas9 Editing of the QDPR Gene

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Introduction to Quinoid Dihydropteridine Reductase (QDPR)

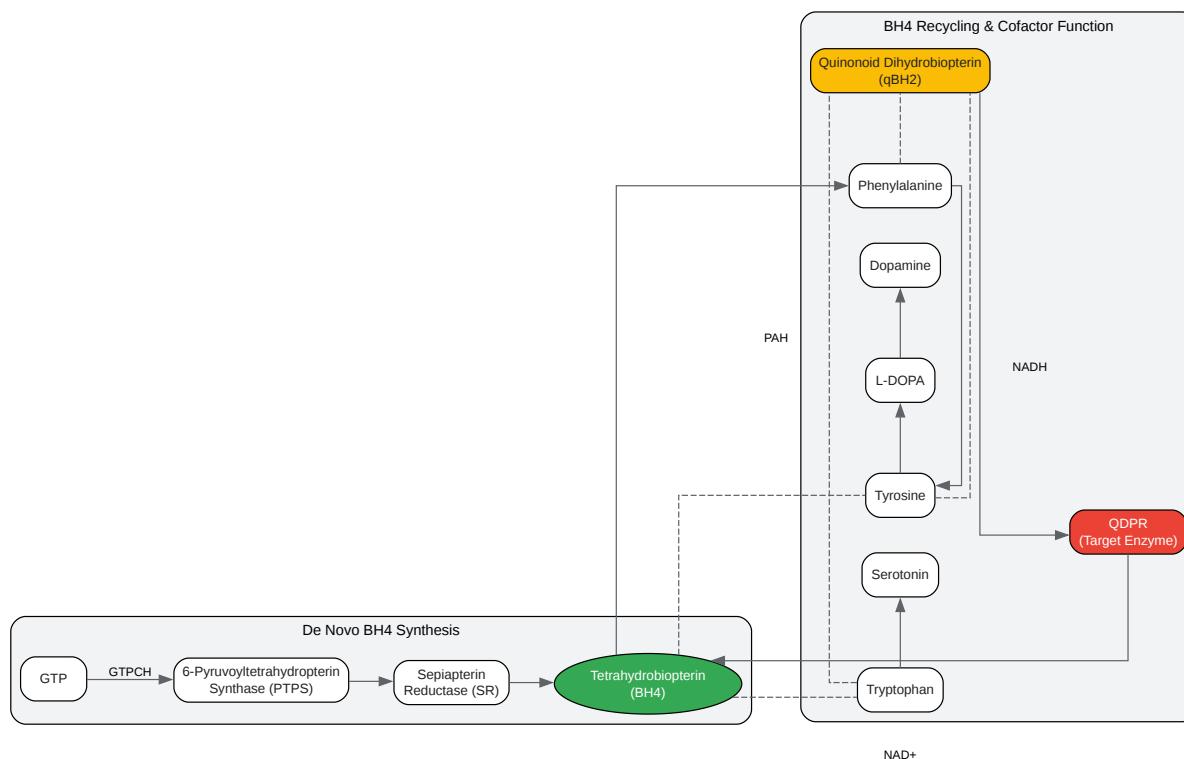
The Quinoid Dihydropteridine Reductase (QDPR) gene provides instructions for producing the enzyme of the same name, a critical component in the recycling of tetrahydrobiopterin (BH4).^[1] BH4 is an essential cofactor for several aromatic amino acid hydroxylases, which are vital for the synthesis of neurotransmitters such as dopamine and serotonin.^[2] The QDPR enzyme catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) back to its active BH4 form, allowing the cofactor to be reused.^[3]

Mutations in the QDPR gene can lead to dihydropteridine reductase (DHPR) deficiency, a rare autosomal recessive disorder.^[1] This deficiency disrupts the BH4 recycling pathway, leading to a buildup of phenylalanine in the blood (hyperphenylalaninemia) and a severe shortage of essential neurotransmitters.^[4] Clinical manifestations can include developmental delays, intellectual disability, seizures, and movement disorders.^[5]

The CRISPR-Cas9 system offers a powerful tool for researchers and drug developers to model DHPR deficiency *in vitro* and *in vivo*, study the gene's function, and explore potential therapeutic strategies aimed at correcting disease-causing mutations.^{[6][7]} Applications range from creating knockout cell lines to investigate disease mechanisms to developing gene correction therapies that could restore normal enzyme function.^{[8][9]}

The Tetrahydrobiopterin (BH4) Recycling Pathway

The QDPR enzyme functions within a critical biochemical pathway that ensures a steady supply of the BH4 cofactor. This cofactor is indispensable for the function of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis pathways of tyrosine, dopamine, and serotonin, respectively. [2][10] The diagram below illustrates the central role of QDPR in this process.

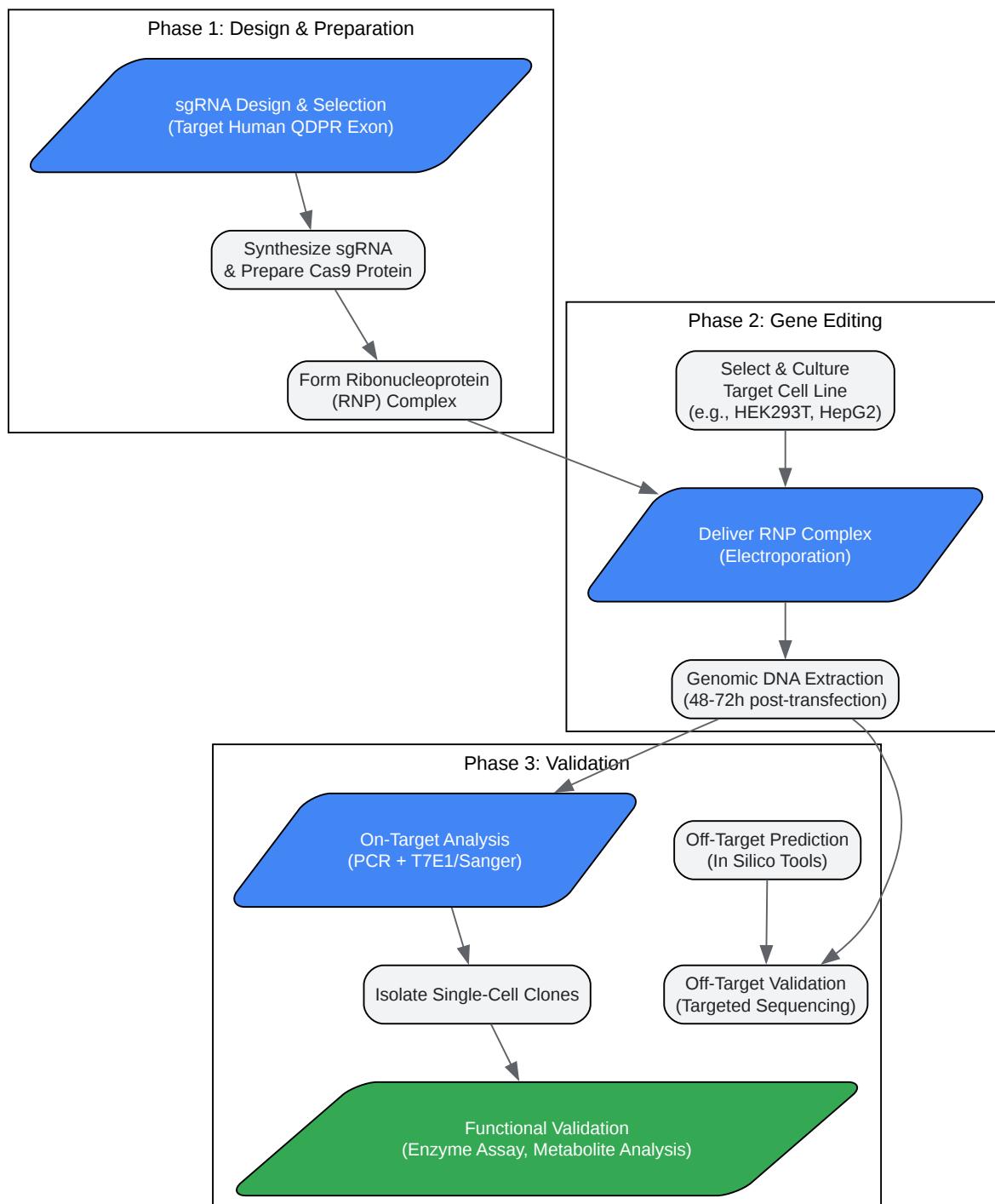


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Caption: The role of QDPR in the BH4 recycling and neurotransmitter synthesis pathway.

Experimental Strategy: QDPR Gene Knockout

A common application of CRISPR-Cas9 is the creation of a gene knockout to study loss-of-function phenotypes. This is typically achieved by targeting an early exon with a single guide RNA (sgRNA) to introduce a frameshift mutation via the error-prone Non-Homologous End Joining (NHEJ) repair pathway. The resulting premature stop codon leads to a truncated, non-functional protein. The workflow for generating and validating a QDPR knockout cell line is outlined below.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for CRISPR-Cas9 mediated knockout of the QDPR gene.

Protocols: CRISPR-Cas9 Editing of the QDPR Gene

Protocol 1: Design of sgRNAs for Human QDPR

This protocol describes the process of designing sgRNAs to target an early exon of the human QDPR gene (NCBI Gene ID: 5860) for knockout. Using an early exon increases the likelihood of generating a null allele.

1.1. Target Selection:

- Obtain the genomic sequence of the human QDPR gene. Exon 2 is a suitable target.
- Identify the 20-base pair sequences immediately preceding a Protospacer Adjacent Motif (PAM), which for *Streptococcus pyogenes* Cas9 is NGG.

1.2. In Silico sgRNA Design and Scoring:

- Use web-based design tools (e.g., CRISPOR, Synthego Design Tool) to generate and score potential sgRNAs.^{[11][12]} These tools predict on-target efficiency and potential off-target sites.
- Input the target sequence or gene name into the tool.
- Select sgRNAs with high predicted on-target scores and high specificity (low off-target) scores.

Table 1: Example sgRNA Designs for Human QDPR (Exon 2) (Note: These sequences are for illustrative purposes and require experimental validation.)

Target Exon	sgRNA Sequence (5' to 3')	PAM	Predicted On-Target Score	Predicted Specificity Score
Exon 2	GCTGGAGAAG CGCTGCGTCA	AGG	71	95
Exon 2	ACGCTGGAGA AGCGCTGCGT	CAA	65	98
Exon 2	TGGCCAGCGT GTGGGCCGTG	GGG	62	91

Protocol 2: RNP Delivery via Electroporation

This protocol details the preparation and delivery of Cas9/sgRNA ribonucleoprotein (RNP) complexes into a human cell line (e.g., HEK293T) using the Neon™ Transfection System.[\[13\]](#) [\[14\]](#) RNP delivery is preferred for its transient nature, which can reduce off-target effects.[\[15\]](#)

2.1. Materials:

- TrueCut™ Cas9 Protein v2 (Thermo Fisher)
- Synthesized sgRNA (from Protocol 1)
- Neon™ Transfection System and 10 µL Kit (Thermo Fisher)
- HEK293T cells
- Appropriate culture medium (e.g., DMEM + 10% FBS)

2.2. RNP Complex Formation:

- For each reaction, dilute 1250 ng (7.5 pmol) of Cas9 protein and 7.5 pmol of sgRNA into separate tubes containing resuspension buffer.
- Mix the Cas9 and sgRNA solutions.
- Incubate at room temperature for 10-15 minutes to allow RNP formation.[\[16\]](#)

2.3. Electroporation:

- Harvest and count HEK293T cells. For a 10 μ L reaction, you will need approximately 1.5 x 10⁵ cells.[13]
- Wash cells with PBS and resuspend the cell pellet in the appropriate resuspension buffer.
- Gently mix the cell suspension with the pre-formed RNP complex.
- Aspirate the mixture into a 10 μ L Neon™ tip.
- Electroporate using the recommended parameters for HEK293T cells (e.g., 1150 V, 20 ms, 2 pulses).[13]
- Immediately transfer the electroporated cells into a pre-warmed culture plate well containing antibiotic-free medium.
- Incubate cells at 37°C for 48-72 hours before analysis.

Protocol 3: Analysis of On-Target Editing Efficiency

This protocol describes two common methods to verify and quantify the frequency of insertions and deletions (indels) at the target locus: the T7 Endonuclease I (T7E1) mismatch cleavage assay and Sanger sequencing analysis.[17][18]

3.1. Genomic DNA Extraction and PCR:

- Harvest a portion of the edited cell population (and an unedited control) 48-72 hours post-electroporation.
- Extract genomic DNA using a suitable kit.
- Design PCR primers to amplify a ~500-800 bp region surrounding the sgRNA target site.
- Perform PCR on the genomic DNA from both edited and control samples.

3.2. T7E1 Mismatch Cleavage Assay:

- Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.[19]
- Incubate the re-annealed DNA with T7 Endonuclease I. The enzyme will cleave mismatched DNA heteroduplexes.[20]
- Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful editing.
- Quantify band intensities to estimate the percentage of indel formation.[21]

Table 2: Example Quantitative Analysis of T7E1 Assay Results (Note: This table presents illustrative data.)

Sample	Parent Band Intensity	Cleaved Band 1 Intensity	Cleaved Band 2 Intensity	% Indel Efficiency
Unedited Control	100%	0%	0%	0%
QDPR sgRNA 1	75%	15%	10%	25%
QDPR sgRNA 2	82%	11%	7%	18%

3.3. Sanger Sequencing and TIDE/ICE Analysis:

- Purify the PCR products from step 3.1.
- Send the purified products for Sanger sequencing using one of the PCR primers.
- Analyze the resulting sequencing files using a web tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[18][20]
- These tools compare the sequencing chromatogram from the edited sample to the control sample to quantify the percentage of indels and identify the most common mutation types.

Protocol 4: Off-Target Effect Analysis

Minimizing and quantifying off-target effects is critical, especially for therapeutic applications.[7] This protocol outlines a standard approach.

4.1. In Silico Off-Target Prediction:

- During the sgRNA design phase (Protocol 1), use tools like CRISPOR to generate a list of the most likely potential off-target sites in the genome.[\[11\]](#)[\[22\]](#) These sites usually contain 1-4 mismatches compared to the on-target sequence.

4.2. Validation by Targeted Deep Sequencing:

- Design PCR primers to amplify the top 5-10 predicted off-target loci from the genomic DNA of the edited cell population.
- Perform PCR and submit the amplicons for Next-Generation Sequencing (NGS).
- Analyze the sequencing data to identify and quantify the frequency of indels at each potential off-target site.

Table 3: Example Off-Target Analysis by Targeted Deep Sequencing (Note: This table presents illustrative data for QDPR sgRNA 1.)

Locus ID	Chromosome	Mismatches	% Off-Target Indels
On-Target (QDPR)	chr4	0	25.3%
Off-Target 1	chr4	2	0.15%
Off-Target 2	chr11	3	< 0.01%
Off-Target 3	chrX	3	Not Detected
Off-Target 4	chr2	4	Not Detected

Protocol 5: Functional Validation of QDPR Knockout

Confirming the functional consequences of gene knockout is the final and most important validation step.

5.1. Western Blot Analysis:

- Perform a Western blot on protein lysates from clonal knockout cell lines to confirm the absence of the QDPR protein.

5.2. Enzyme Activity Assay:

- Measure QDPR enzyme activity directly in cell lysates. This can be done spectrophotometrically by monitoring the oxidation of NADH in the presence of a suitable substrate like quinonoid dihydrobiopterin.

5.3. Metabolite Analysis:

- Use techniques like mass spectrometry to measure the levels of key metabolites in the BH4 pathway.[\[4\]](#)[\[5\]](#)
- A successful QDPR knockout is expected to cause:
 - An increase in phenylalanine levels.
 - A decrease in the BH4/BH2 ratio.
 - A potential decrease in downstream neurotransmitter products (e.g., dopamine, serotonin) in appropriate cell models.

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